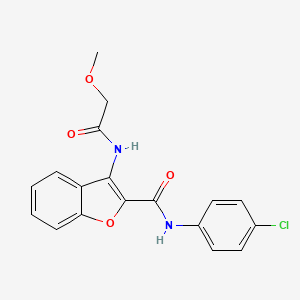

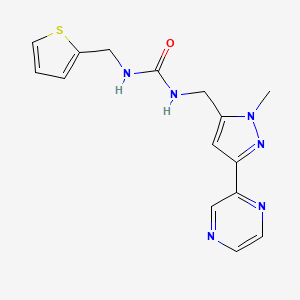

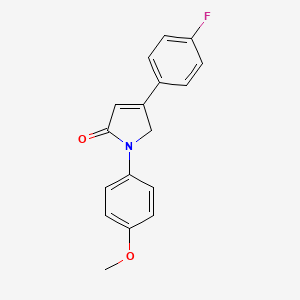

![molecular formula C16H20ClN3O4S B2488656 5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide CAS No. 1396859-96-3](/img/structure/B2488656.png)

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide" often involves complex chemical reactions that provide insights into the compound's formation. For instance, a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared through reactions involving carboxylic acid hydrazides and CS2 with KOH, showcasing the intricate steps involved in synthesizing benzenesulfonamide derivatives with oxadiazole moieties (Zareef et al., 2007).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those related to the compound , has been extensively studied using techniques like X-ray crystallography. These studies provide valuable information on the crystal structure, including cell dimensions and intermolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and interaction potential (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides can participate in various chemical reactions, leading to the formation of compounds with potential biological activities. For example, the cascade synthesis involving reactions with thiourea under specific conditions leads to thiazole derivatives, illustrating the compound's reactivity and the formation of heterocyclic structures (Rozentsveig et al., 2011).

科学的研究の応用

Photodynamic Therapy for Cancer

- The compound has been studied for its applications in photodynamic therapy, particularly for cancer treatment. A study highlighted the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which are useful as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the compound's potential in Type II mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-HIV Activities

- A series of novel chiral and achiral benzenesulfonamides, including those with 1,3,4-oxadiazol-2ylthio moieties, were synthesized and screened for anti-HIV and antifungal activities. The study suggests potential antimicrobial and antiviral applications of the compound or its derivatives (Zareef et al., 2007).

Anticancer Activity

- Novel benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Among them, a compound with an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum activity, suggesting the compound's relevance in cancer research (Brożewicz & Sławiński, 2012).

Antifungal Screening

- The compound was also involved in the synthesis and antifungal screening of novel Azetidin-2-ones, showing potent activity against specific fungi, which indicates its potential in developing antifungal agents (Gupta & Halve, 2015).

作用機序

Target of Action

It is known that the compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .

Mode of Action

It is known to participate in reactions involving free radicals . In such reactions, the compound may interact with its targets, leading to changes in the molecular structure and function .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to the synthesis of glyburide . Glyburide is a drug used in the treatment of type 2 diabetes, implying that the compound may play a role in pathways related to glucose metabolism .

Result of Action

The compound, as an intermediate in the synthesis of glyburide, contributes to the therapeutic effects of the drug . Glyburide is used to lower blood glucose levels in individuals with type 2 diabetes, suggesting that the compound may indirectly influence glucose metabolism .

特性

IUPAC Name |

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCAGUJFRLHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

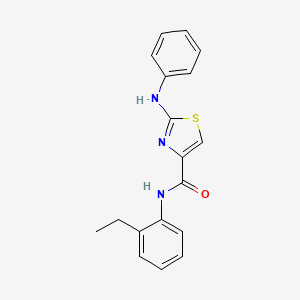

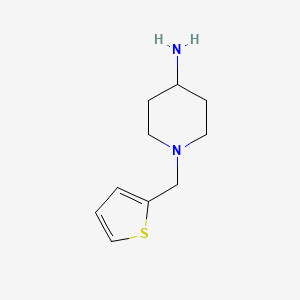

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)

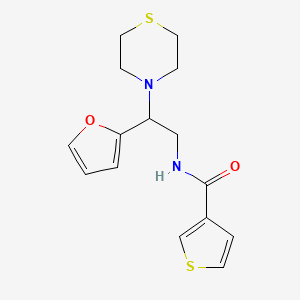

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)

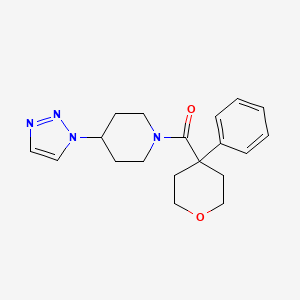

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)

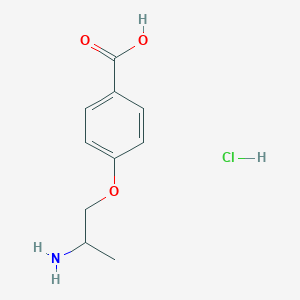

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

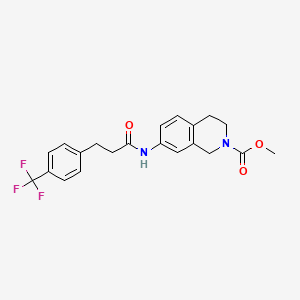

![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)